1-(4-Aminophenyl)piperidine-2-thione

Description

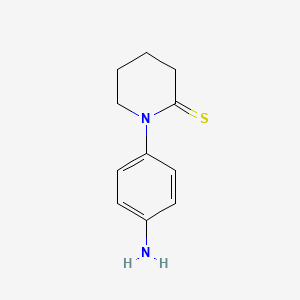

1-(4-Aminophenyl)piperidine-2-thione is a heterocyclic compound featuring a six-membered piperidine ring with a thione (C=S) group at position 2 and a 4-aminophenyl substituent at position 1. The thione group imparts distinct electronic and reactivity profiles compared to analogous ketones (C=O) or amines, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C11H14N2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

1-(4-aminophenyl)piperidine-2-thione |

InChI |

InChI=1S/C11H14N2S/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 |

InChI Key |

LGOFAAUEIRXHAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=S)C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(4-Aminophenyl)piperidine-2-thione with structurally related compounds, emphasizing substituents, physicochemical properties, and biological activities:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Activity | Reference |

|---|---|---|---|---|---|---|

| This compound | Piperidine-2-thione | 4-Aminophenyl at position 1 | ~222 (calculated) | Not reported | Potential aromatase inhibition | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine | 4-Aminophenyl, furan-2-yl carbonyl | 311.34 | Not reported | Synthetic intermediate for CNS drugs | |

| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Piperidine-4-one | Chloroacetyl, trimethoxyphenyls | 583.03 | Not reported | Anticancer, antimicrobial | |

| 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one | Pyrimidin-2-one | Methylbenzoyl, methylphenyl | 335.39 | Not reported | Antiviral, antitumor | |

| 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine | Pyrrolidine | 4-Aminophenyl sulfonyl | 240.32 | Not reported | Enzyme inhibition |

Key Comparisons

Core Ring and Electronic Effects: Piperidine vs. Piperazine: Piperidine (one nitrogen) is less basic than piperazine (two nitrogens), affecting protonation states and solubility. The thione group in this compound enhances electrophilicity compared to ketones in analogs like piperidine-4-ones . Thione vs.

Substituent Influence: The 4-aminophenyl group enables hydrogen bonding and π-π stacking, similar to 4-(4-aminophenyl)piperazin-1-ylmethanone . However, the furan-2-yl carbonyl in the latter may confer additional metabolic stability. Bulky substituents (e.g., trimethoxyphenyls in ’s compound) reduce solubility but enhance lipophilicity, favoring membrane penetration .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or nitro reduction (as in ), whereas piperazine analogs require additional steps for introducing the second nitrogen .

Biological Activity: Aromatase inhibition is observed in 1-(4-Aminophenyl)-3-azabicyclo derivatives , suggesting the 4-aminophenyl-thione scaffold could target similar enzymes. Pyrimidinones () exhibit antiviral activity via conjugated systems, a feature shared with the thione’s electron-deficient core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.